molecular formula C14H10N2O3S B1212531 2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole

2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole

Cat. No. B1212531
M. Wt: 286.31 g/mol
InChI Key: WRHRPRGUICELEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-nitrophenyl)methylthio]-1,3-benzoxazole is a benzoxazole.

Scientific Research Applications

Topoisomerase II Inhibitors

2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole and its derivatives have been explored for their role as eukaryotic DNA topoisomerase II inhibitors. Research has shown that such compounds can exhibit significant topoisomerase II inhibitory activity, suggesting potential applications in cancer treatment (Pınar et al., 2004).

Synthesis and Reactions

Studies on the synthesis and reactions of compounds structurally related to 2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole have been conducted. For example, research on azido-benzothiazoles and their derivatives, which are structurally related to benzoxazoles, has contributed to the understanding of their chemical properties and potential applications in various fields (Gallagher et al., 1980).

Antimicrobial Activity

Benzoxazole derivatives have been evaluated for their antimicrobial activities against various microorganisms. The compounds have shown a broad spectrum of activity, suggesting their potential use in the development of new antimicrobial agents (Ertan-Bolelli et al., 2016).

Photochromic Properties

The photochromic properties of benzoxazole derivatives have been studied, providing insights into their potential applications in materials science and photonics. Such research can lead to the development of novel materials with specific light-responsive properties (Zakhs et al., 2001).

Antitumor Agents

Research has been conducted on benzoxazole derivatives as novel candidate antitumor agents targeting human DNA topoisomerase enzymes. This suggests the potential of these compounds in the development of new cancer therapies (Karatas et al., 2021).

Spectroscopic Studies

Vibrational spectroscopic studies and calculations have been performed on benzoxazole derivatives to understand their molecular properties. Such studies are essential in the development of compounds for various applications in chemistry and material science (Mary et al., 2008).

Apoptosis and Necrosis Induction

Studies have shown that benzoxazole derivatives can induce apoptosis and necrosis in tumor cells, highlighting their potential as therapeutic agents in cancer treatment (Varga et al., 2005).

properties

Product Name

2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole

Molecular Formula

C14H10N2O3S

Molecular Weight

286.31 g/mol

IUPAC Name

2-[(2-nitrophenyl)methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C14H10N2O3S/c17-16(18)12-7-3-1-5-10(12)9-20-14-15-11-6-2-4-8-13(11)19-14/h1-8H,9H2

InChI Key

WRHRPRGUICELEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3O2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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